(R)-2-Amino-7-hydroxytetralin - 85951-61-7

(R)-2-Amino-7-hydroxytetralin

Catalog Number: EVT-352033
CAS Number: 85951-61-7
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Chiral Resolution: One approach involves synthesizing the racemic mixture of 2-Amino-7-hydroxytetralin and subsequently resolving the enantiomers. This resolution can be achieved by reacting the racemate with a chiral resolving agent, such as (+)- or (-)-tartaric acid, to form diastereomeric salts []. These diastereomers exhibit distinct physical properties, allowing separation by techniques like fractional crystallization. Subsequent treatment of the isolated diastereomeric salt with a suitable base yields the desired enantiomerically pure (R)-2-Amino-7-hydroxytetralin.

Chemical Reactions Analysis
  • N-Alkylation: The amino group can be readily alkylated to introduce various substituents, leading to the synthesis of a wide range of N-alkylated derivatives []. This modification significantly influences the compound's pharmacological profile, affecting its potency, selectivity, and intrinsic activity at specific receptors.

  • O-Alkylation: The hydroxyl group can undergo alkylation reactions, introducing ether functionalities []. These modifications can alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, influencing its pharmacokinetic behavior.

  • Salt Formation: As a base, (R)-2-Amino-7-hydroxytetralin can react with acids to form salts []. This transformation can improve its water solubility and facilitate its formulation into pharmaceutical dosage forms.

Mechanism of Action

(R)-2-Amino-7-hydroxytetralin derivatives can act as agonists, antagonists, or inverse agonists at various GPCR subtypes, including dopamine receptors and serotonin receptors [, , ]. These interactions modulate downstream signaling pathways, leading to their observed pharmacological effects.

Applications
  • Dopamine Receptor Ligands: (R)-2-Amino-7-hydroxytetralin derivatives exhibit affinity for dopamine receptors, particularly the D2 and D3 subtypes []. These compounds act as antagonists or inverse agonists, blocking or reducing dopamine signaling. This property makes them valuable tools for investigating dopamine-related disorders, such as Parkinson's disease and schizophrenia.

  • Opioid Receptor Antagonists: Research suggests that the aminotetralin skeleton, particularly with modifications like a 3-methoxy group, holds potential for designing selective opioid receptor antagonists []. These antagonists could be valuable for managing opioid addiction and overdose.

Future Directions

References:[1] [2] [3] [4] [9] [16] [19] [25]

2-Amino-7-hydroxytetralin Ethers

Compound Description: This class encompasses a range of ethers derived from 2-Amino-7-hydroxytetralin. A key characteristic is the substitution at the 7-hydroxy group with various moieties, denoted as R' in the provided abstracts. R' typically represents a methyl group substituted by a carboxy or lower carbalkoxy group. [, ] These ethers are significant as intermediates in the synthesis of phenylethanolaminotetralins, which exhibit pharmacological properties. [, ]

Relevance: 2-Amino-7-hydroxytetralin ethers are directly derived from (R)-2-Amino-7-hydroxytetralin through O-alkylation reactions. [, ] The structural similarity lies in the core 2-aminotetralin structure with modifications at the 7-hydroxy position.

2-Amino-7-(ethoxycarbonylpentan-5-yloxy)tetralin hydrochloride

Compound Description: This specific ether derivative of 2-amino-7-hydroxytetralin is characterized by a pentan-5-yloxy substituent at the 7-position, with an ethoxycarbonyl group attached to the pentan chain. This compound is particularly important as an intermediate in the synthesis of pharmaceuticals with potential applications in treating gastrointestinal diseases. []

2-Amino-1,1-dimethyl-7-hydroxytetralin

Compound Description: This compound is structurally similar to (R)-2-Amino-7-hydroxytetralin, with the addition of two methyl groups at the 1-position of the tetralin ring system. Research suggests that this compound serves as a scaffold for developing opioid receptor antagonists. [] Specifically, introducing a methoxy group at the 3-position of this scaffold enhances its binding affinity to mu-opioid receptors (MOR) and kappa-opioid receptors (KOR). []

trans-(3,4)-Dimethyl-4-(3-hydroxyphenyl)piperidines

Compound Description: This class of compounds, characterized by a piperidine ring substituted with dimethyl and hydroxyphenyl groups, exhibits opioid antagonist activity. [] They are particularly significant for yielding selective antagonists for mu-opioid receptors (MOR) and kappa-opioid receptors (KOR). []

Relevance: While not directly derived from (R)-2-Amino-7-hydroxytetralin, this class shares a noteworthy structural similarity and overlapping structure-activity relationships with 2-amino-1,1-dimethyl-7-hydroxytetralin. [] This suggests a common binding mode with opioid receptors despite the difference in core structures.

(R)-2-(Butylpropylamino)-5-fluorotetralin

Compound Description: This compound represents a class of secondary and tertiary N-alkyl derivatives of (R)-2-amino-5-fluorotetralin. These compounds exhibit a range of dopaminergic activities, acting as antagonists or inverse agonists at dopamine receptors D2 and D3. []

Properties

CAS Number

85951-61-7

Product Name

(R)-2-Amino-7-hydroxytetralin

IUPAC Name

(7R)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h2,4,6,9,12H,1,3,5,11H2/t9-/m1/s1

InChI Key

VIYAPIMIOKKYNF-SECBINFHSA-N

SMILES

C1CC2=C(CC1N)C=C(C=C2)O

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)O

Isomeric SMILES

C1CC2=C(C[C@@H]1N)C=C(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.